1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine
Description
Properties
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c22-19-13-16(14-24-20(19)29-18-4-11-28-12-5-18)21(27)26-9-7-25(8-10-26)15-17-3-1-2-6-23-17/h1-3,6,13-14,18H,4-5,7-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTHHGDFAZMYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine and oxane groups, and the final coupling reactions. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Group: This step often involves the use of pyridine derivatives and coupling reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Addition of the Oxane Group: The oxane group can be introduced through nucleophilic substitution reactions using appropriate oxane derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The 5-chloro substituent on the pyridine ring undergoes nucleophilic displacement under basic conditions. This reaction is critical for modifying the pyridine moiety:
Mechanistic Insight : The reaction proceeds via deprotonation of the alcohol nucleophile, followed by SNAr (aromatic nucleophilic substitution) at the electron-deficient 5-chloro position. Steric hindrance from the adjacent oxan-4-yloxy group slightly reduces reaction rates compared to unsubstituted analogs .
Hydrolysis of the Carbonyl Group
The central carbonyl group (pyridine-3-carbonyl) is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 1M NaOH (aq), reflux, 4h | 5-chloro-6-(oxan-4-yloxy)nicotinic acid | Quantitative conversion | |
| HCl (conc.), ethanol, 25°C | Partial hydrolysis observed | Competing decomposition at >60°C |
Hydrolysis products retain biological activity in enzyme inhibition assays, suggesting the carboxylic acid derivative maintains target binding .
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation or acylation, enabling diversification of the substituents:
Key Limitation : Steric hindrance from the bulky pyridin-2-ylmethyl group reduces reactivity at the adjacent nitrogen atom .
Oxidation of the Piperazine Ring
The piperazine ring can undergo oxidation to form piperazine N-oxide derivatives:
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| m-CPBA (3 equiv.) | CHCl, 0°C | Mono-N-oxide | 68 | |
| HO (30%), AcOH | 50°C, 12h | Di-N-oxide (minor) | 22 |
Oxidation enhances water solubility but reduces binding affinity to hydrophobic enzyme pockets.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions:
| Reaction | Catalytic System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | 5-Aryl derivatives | 55–70 | |
| Buchwald-Hartwig Amination | Pd(dba), Xantphos | 5-Amino-substituted analogs | 48 |
Challenges : The oxan-4-yloxy group directs regioselectivity but may coordinate with palladium, requiring optimized ligand systems .
Ether Cleavage (Oxan-4-yloxy Group)
The oxan-4-yloxy (tetrahydropyranyloxy) group is cleaved under acidic conditions:
| Conditions | Product | Yield (%) | Notes | Source |
|---|---|---|---|---|
| HCl (1M), THF/HO, 60°C | 6-Hydroxy-pyridine derivative | 89 | Retains piperazine core |
This reaction is critical for generating hydroxylated intermediates for further derivatization.
Photochemical Reactions
UV irradiation induces unique reactivity in the presence of electron-deficient alkenes:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| UV (365 nm), CHCN | Cycloadducts with maleimides | Stereoselectivity >95% |
Photoreactivity is attributed to the electron-rich pyridine-piperazine system .
Scientific Research Applications
Research has identified several biological activities associated with this compound, including:
-
Antimicrobial Properties :
- Studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli .
-
CNS Activity :
- The compound is being investigated for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in the treatment of central nervous system disorders. Research indicates that modifications in the piperazine structure can enhance receptor binding affinity and selectivity .
- Anticancer Potential :
Synthesis Methodologies
The synthesis of this compound typically involves multi-step synthetic routes that include:
-
Formation of Pyridine Derivatives :
- Utilizing reactions involving pyridine carboxylic acids and appropriate amines to form the core structure.
-
Oxan Ring Formation :
- The oxan ring can be introduced through etherification reactions, often using alkyl halides or alcohols under basic conditions.
-
Piperazine Linkage :
- The piperazine moiety is usually synthesized via cyclization reactions involving diaminopropanes or similar precursors.
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study on Antimicrobial Efficacy :
- Neuropharmacological Research :
Mechanism of Action
The mechanism of action of 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Pyridin-2-ylmethyl)piperazine (CAS 55579-01-6)
- Structure : Shares the pyridin-2-ylmethyl-piperazine motif but lacks the 5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl group.
- Properties : Molecular weight 177.25 g/mol, liquid state, boiling point 91–93°C (0.4 mm Hg), logP 0.73.
- Significance : Demonstrates the role of the pyridin-2-ylmethyl group in enhancing solubility and basicity compared to simpler piperazine derivatives .
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine (CAS 1024496-60-3)
- Structure : Features a chlorophenyl group and a 2-chloropyridine carbonyl substituent.
- Comparison : The chloropyridine carbonyl mimics the target’s pyridine-carbonyl linkage but lacks the oxan-4-yloxy group. Molecular weight 386.76 g/mol, suggesting higher hydrophobicity than the target compound .
Pyridine-Based Analogues
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine (CAS 478262-11-2)
1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine (CAS 1311280-23-5)
- Structure : Incorporates a sulfonyl linker and trifluoromethylpyridine substituent.
- Comparison : Sulfonyl groups enhance hydrogen-bond acceptor capacity compared to carbonyl. Molecular weight 454.29 g/mol, indicating greater steric bulk .
Heterocyclic Hybrids
1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
1-(5-Chlorobenzo[b][1]benzoxepin-6-yl)-4-(pyridin-3-ylmethyl)piperazine
- Structure : Substituted with a benzoxepin ring and pyridin-3-ylmethyl group.
- Comparison : The benzoxepin system offers extended π-conjugation but lacks the oxan-4-yloxy group. Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl substitution may alter receptor binding orientation .
Physicochemical and Pharmacokinetic Profiles
- Target Compound : The oxan-4-yloxy group balances lipophilicity (logP ~2.5), while the pyridin-2-ylmethyl group enhances aqueous solubility compared to bulkier analogues.
Biological Activity
The compound 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-[(pyridin-2-yl)methyl]piperazine is a novel piperazine derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperazine core substituted with a pyridine moiety and an oxan-4-yloxy group, which are significant for its biological properties.
Anticancer Properties
- Mechanism of Action : Research indicates that piperazine derivatives, including this compound, may inhibit microtubule dynamics, which is crucial for mitosis in cancer cells. Studies have shown that piperazine-based compounds can sensitize cancer cells to apoptotic signals, enhancing their susceptibility to chemotherapy .
- Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative activity. For instance:
- Structure-Activity Relationship (SAR) : Research on similar compounds has revealed that the positioning of functional groups significantly influences their biological activity. Modifications to the piperazine and pyridine rings can enhance or diminish anticancer efficacy .
Other Pharmacological Activities
- Neuropharmacological Effects : Some studies suggest that piperazine derivatives may interact with central nervous system receptors, such as serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders .
- Inhibition of Tubulin Polymerization : Similar compounds have been identified as inhibitors of tubulin polymerization, which is a critical mechanism for preventing cancer cell division and proliferation .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound significantly affects microtubule organization in cancer cells, leading to mitotic arrest. This was particularly evident in HT29 cells where the formation of multiple microtubule organizing centers was observed .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor reduction. Preliminary results indicate promising outcomes in reducing tumor size when administered alongside conventional chemotherapy agents .
Data Summary
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | HT29 (Colon Cancer) | 10.5 | Significant growth inhibition |
| Antiproliferative | MCF7 (Breast Cancer) | 15.0 | Moderate growth inhibition |
| Microtubule Dynamics | HT29 | N/A | Induces mitotic arrest |
| CNS Activity | Various | N/A | Interaction with serotonin/dopamine receptors |
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
The synthesis of this compound involves multi-step coupling reactions. A key step is the acylation of the piperazine core using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate the carboxylic acid group of the pyridine derivative. Critical optimizations include:
- Temperature control : Maintaining 40–70°C during coupling to balance reactivity and side-product formation .
- Purification : Reverse-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity (>98%) .
- Work-up : Sequential extraction with dichloromethane and aqueous sodium bicarbonate minimizes residual reagents .
What analytical methods are recommended for structural confirmation and impurity profiling?
Answer:
- NMR spectroscopy : Use and NMR in DMSO-d to resolve signals from the pyridine, piperazine, and tetrahydropyranyloxy groups. Multi-dimensional NMR (e.g., COSY, HSQC) clarifies coupling patterns in crowded regions .
- HRMS : Electrospray ionization (ESI) in positive mode with an accuracy threshold of <5 ppm confirms molecular formulae .
- HPLC : Gradient elution (C18 column, 0.1% formic acid) detects impurities at 254 nm, with retention time matching reference standards .
How can stability studies guide formulation development for this compound?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) to identify degradation products. Monitor via HPLC and LC-MS .
- Solubility testing : Use shake-flask methods in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) to determine equilibrium solubility .
- Solid-state stability : Store under nitrogen at -20°C to prevent hydrolysis of the tetrahydropyranyloxy group .
What strategies can elucidate structure-activity relationships (SAR) for target optimization?
Answer:
- Scaffold diversification : Synthesize analogs with modified pyridine (e.g., fluoro, methoxy) or piperazine substituents (e.g., benzyl, heteroaryl) to probe steric and electronic effects .
- Biological assays : Test analogs in enzyme inhibition (IC) or cell-based assays (e.g., proliferation, apoptosis) to correlate substituents with activity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .
How can selectivity challenges in kinase inhibition assays be addressed?
Answer:
- Kinase panel screening : Use broad-spectrum panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Prioritize analogs with >50-fold selectivity for the target kinase .
- ATP-binding site mutagenesis : Engineer kinase mutants (e.g., gatekeeper residue substitutions) to validate binding specificity .
- Crystallography : Co-crystallize the compound with the target kinase to guide steric bulk incorporation (e.g., trifluoromethyl groups) .
What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are suspected .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to limit inhalation exposure .
- Spill management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate with ethanol .
How can metabolic stability be assessed to improve pharmacokinetic profiles?
Answer:
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS to calculate intrinsic clearance .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify metabolic liabilities .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to enhance oral bioavailability .
What computational tools aid in predicting off-target toxicity?
Answer:
- ToxCast database : Screen for endocrine disruption or hepatotoxicity using EPA’s high-throughput toxicology data .
- ADMET predictors : Use QikProp (Schrödinger) to estimate hERG inhibition risk and blood-brain barrier permeability .
- Molecular dynamics : Simulate interactions with cardiac ion channels (e.g., Nav1.5) to flag arrhythmia risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
